1-Ethyl-2-methylcyclopentene
Overview
Description
1-Ethyl-2-methylcyclopentene is an organic compound with the molecular formula C8H14. It is a derivative of cyclopentene, where an ethyl group and a methyl group are substituted at the first and second positions, respectively. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylcyclopentene can be synthesized through several methods. One common method involves the alkylation of cyclopentene. In this process, cyclopentene is reacted with ethyl and methyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to form this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 1-ethyl-2-methylcyclopentadiene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methylcyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield 1-ethyl-2-methylcyclopentane using catalysts such as platinum or palladium.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with platinum (Pt) or palladium (Pd) catalysts.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: 1-Ethyl-2-methylcyclopentane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Ethyl-2-methylcyclopentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology: While not directly used in biological systems, derivatives of this compound can be used in the synthesis of biologically active compounds.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic benefits.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methylcyclopentene in chemical reactions involves the interaction of its double bond with various reagents. The double bond can undergo electrophilic addition reactions, where electrophiles attack the electron-rich double bond, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparison with Similar Compounds
Cyclopentene: The parent compound, which lacks the ethyl and methyl substituents.
1-Ethylcyclopentene: A similar compound with only an ethyl group substituted at the first position.
2-Methylcyclopentene: A similar compound with only a methyl group substituted at the second position.
Uniqueness: 1-Ethyl-2-methylcyclopentene is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and physical properties. The combination of these substituents can lead to different reaction pathways and products compared to its similar compounds.
Properties
IUPAC Name |
1-ethyl-2-methylcyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-8-6-4-5-7(8)2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYZGQDXYZNAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066529 | |
Record name | Cyclopentene, 1-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-56-4 | |
Record name | 1-Ethyl-2-methylcyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19780-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentene, 1-ethyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentene, 1-ethyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentene, 1-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2-methylcyclopentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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